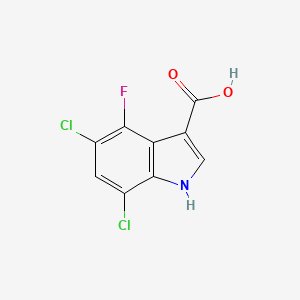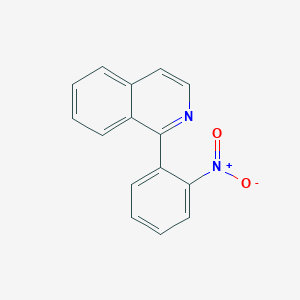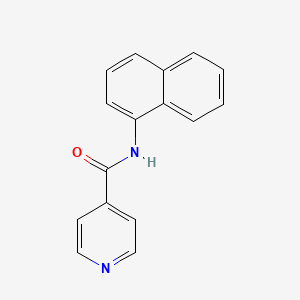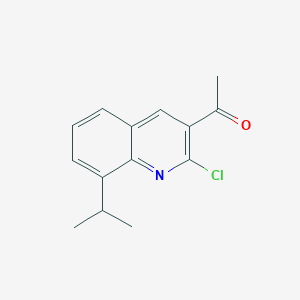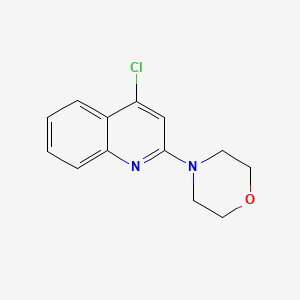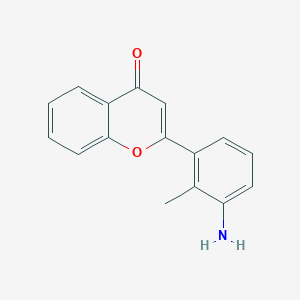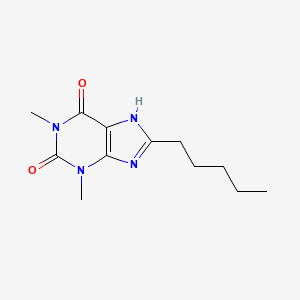
8-Pentyltheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Pentyltheophylline is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.2969 . It belongs to the xanthine family, which includes other well-known compounds such as caffeine and theophylline. This compound is characterized by the presence of a pentyl group attached to the eighth position of the theophylline molecule.
Preparation Methods
The synthesis of 8-Pentyltheophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-Pentyltheophylline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the xanthine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
8-Pentyltheophylline has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of xanthine derivatives.
Biology: Researchers use it to investigate the biological effects of xanthine compounds, including their interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications due to its structural similarity to theophylline, which is used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
The mechanism of action of 8-Pentyltheophylline involves its interaction with adenosine receptors. Like other xanthine derivatives, it acts as an antagonist at these receptors, blocking the effects of adenosine. This leads to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which mediates various physiological responses . The compound also inhibits phosphodiesterase enzymes, further contributing to the elevation of cAMP levels.
Comparison with Similar Compounds
8-Pentyltheophylline can be compared to other xanthine derivatives such as:
Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline: Used medically to treat respiratory conditions, theophylline has bronchodilator properties.
8-Phenyltheophylline: This compound is a selective antagonist for adenosine receptors A1 and A2A, with minimal activity as a phosphodiesterase inhibitor.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives .
Properties
CAS No. |
35873-41-7 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1,3-dimethyl-8-pentyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-4-5-6-7-8-13-9-10(14-8)15(2)12(18)16(3)11(9)17/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
KRQCFJVRGKISQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)

